molecular formula C10H9FO2 B1374921 3-(2-Fluorophenyl)but-2-enoic acid CAS No. 1130-95-6

3-(2-Fluorophenyl)but-2-enoic acid

Cat. No. B1374921
CAS RN: 1130-95-6
M. Wt: 180.17 g/mol
InChI Key: XXKVFOSJPHPHOZ-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)but-2-enoic acid” is a chemical compound with the molecular formula C10H9FO2 . It contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)but-2-enoic acid” includes a six-membered aromatic ring attached to a but-2-enoic acid group . The compound also contains a fluorine atom, which is attached to the phenyl group .

Scientific Research Applications

  • Synthesis of Optically Active Intermediates

    • 3-(2-Fluorophenyl)but-2-enoic acid is used in the synthesis of optically active intermediates, such as (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is a key component in the production of mibefradil, a calcium antagonist used in medical applications (Crameri et al., 1997).
  • Photoalignment in Liquid Crystal Displays

    • Derivatives of prop-2-enoates, similar to 3-(2-Fluorophenyl)but-2-enoic acid, are effective in promoting the photoalignment of commercial nematic liquid crystals, which is crucial for the functioning of liquid crystal displays (LCDs) (Hegde et al., 2013).
  • Formation of Metal Complexes

    • Complexes of similar compounds, such as 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been synthesized with various metal ions, which are characterized for their thermal and magnetic properties. These complexes have potential applications in various fields, including catalysis and material science (Ferenc et al., 2017).
  • Synthesis of Fluorinated Biphenyl Liquid Crystals

    • Similar compounds are used in synthesizing fluorinated biphenyl liquid crystals, which have potential applications in LCD mixtures due to their broad nematic mesophase and high thermal stability (Jiang et al., 2012).
  • Potential Neuroprotective Agents

    • Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are structurally related to 3-(2-Fluorophenyl)but-2-enoic acid, have shown potential as neuroprotective agents by inhibiting the kynurenine-3-hydroxylase enzyme (Drysdale et al., 2000).
  • Synthesis of Fluorinated Sugars

    • Fluorinated synthons, derived from similar compounds, have been used in the preparation of fluorinated sugars, which have applications in medicinal chemistry and as analytical standards (Araki et al., 1991).

Safety And Hazards

The safety data sheet for a similar compound, (E)-4-(2-fluorophenyl)but-3-enoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(E)-3-(2-fluorophenyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKVFOSJPHPHOZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Yan, D Kong, W Zhao, G Zi… - The Journal of Organic …, 2016 - ACS Publications
An additive-free enantioselective hydrogenation of β,β-disubstituted unsaturated carboxylic acids catalyzed by the Rh–(R,R)-f-spiroPhos complex has been developed. Under mild …
Number of citations: 26 pubs.acs.org
G Xiao, C Xie, Q Guo, G Zi, G Hou… - Organic Chemistry …, 2022 - pubs.rsc.org
A highly enantioselective Ni-catalyzed hydrogenation of β,β-disubstituted acrylic acids was first realized using Ph-BPE, providing straightforward access to chiral carboxylic acids in high …
Number of citations: 3 pubs.rsc.org

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